N-(6-Amino-1-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-benzyl-2-(methylthio)nicotinamide
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Overview
Description
N-(6-Amino-1-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-benzyl-2-(methylthio)nicotinamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-1-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-benzyl-2-(methylthio)nicotinamide typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the amino, methoxyethyl, and benzyl groups. The final step often involves the addition of the methylthio group to the nicotinamide moiety. Reaction conditions may include the use of solvents like ethanol and reagents such as hydrogen chloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
N-(6-Amino-1-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-benzyl-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amino derivatives.
Scientific Research Applications
N-(6-Amino-1-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-benzyl-2-(methylthio)nicotinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-Amino-1-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-benzyl-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific proteins, thereby modulating biological processes. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 6-Amino-1-benzyl-5-(2-methoxy-ethylamino)-1H-pyrimidine-2,4-dione
- N-(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-ethoxy-N-(2-methoxyethyl)nicotinamide
Uniqueness
N-(6-Amino-1-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-benzyl-2-(methylthio)nicotinamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H23N5O4S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzyl-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C21H23N5O4S/c1-30-12-11-25-17(22)16(18(27)24-21(25)29)26(13-14-7-4-3-5-8-14)20(28)15-9-6-10-23-19(15)31-2/h3-10H,11-13,22H2,1-2H3,(H,24,27,29) |
InChI Key |
NUULRNKYOKHMBG-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=C(C(=O)NC1=O)N(CC2=CC=CC=C2)C(=O)C3=C(N=CC=C3)SC)N |
Origin of Product |
United States |
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